

Application Notes and Protocols for Combining Tosposertib with Immunotherapy

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Compound of Interest

Compound Name: *Tosposertib*

Cat. No.: *B15575734*

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Introduction

Tosposertib (also known as TU2218) is a potent, orally bioavailable small molecule inhibitor targeting both Transforming Growth Factor-beta Receptor 1 (TGF- β R1, or ALK5) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).^{[1][2][3]} The rationale for combining **Tosposertib** with immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies, is rooted in its potential to remodel the tumor microenvironment (TME) from an immunosuppressive to an immune-permissive state. This combination strategy aims to overcome resistance to immunotherapy and enhance anti-tumor immune responses.^{[1][4]}

The TGF- β signaling pathway is a critical mediator of immunosuppression within the TME, promoting the differentiation of regulatory T cells (Tregs), inhibiting the function of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, and impairing the antigen-presenting capabilities of dendritic cells.^{[5][6][7][8][9]} Concurrently, the VEGF-VEGFR2 pathway not only drives tumor angiogenesis but also contributes to an immunosuppressive TME by hindering T cell infiltration and promoting the accumulation of myeloid-derived suppressor cells (MDSCs) and M2-like tumor-associated macrophages (TAMs).^{[10][11][12][13][14]} By dually inhibiting these pathways, **Tosposertib** can potentially alleviate these immunosuppressive mechanisms, thereby sensitizing tumors to the effects of ICIs.

These application notes provide a summary of preclinical data and detailed protocols for in vitro and in vivo studies to evaluate the synergistic potential of **Tosposertib** in combination with

immunotherapy.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Tosposertib

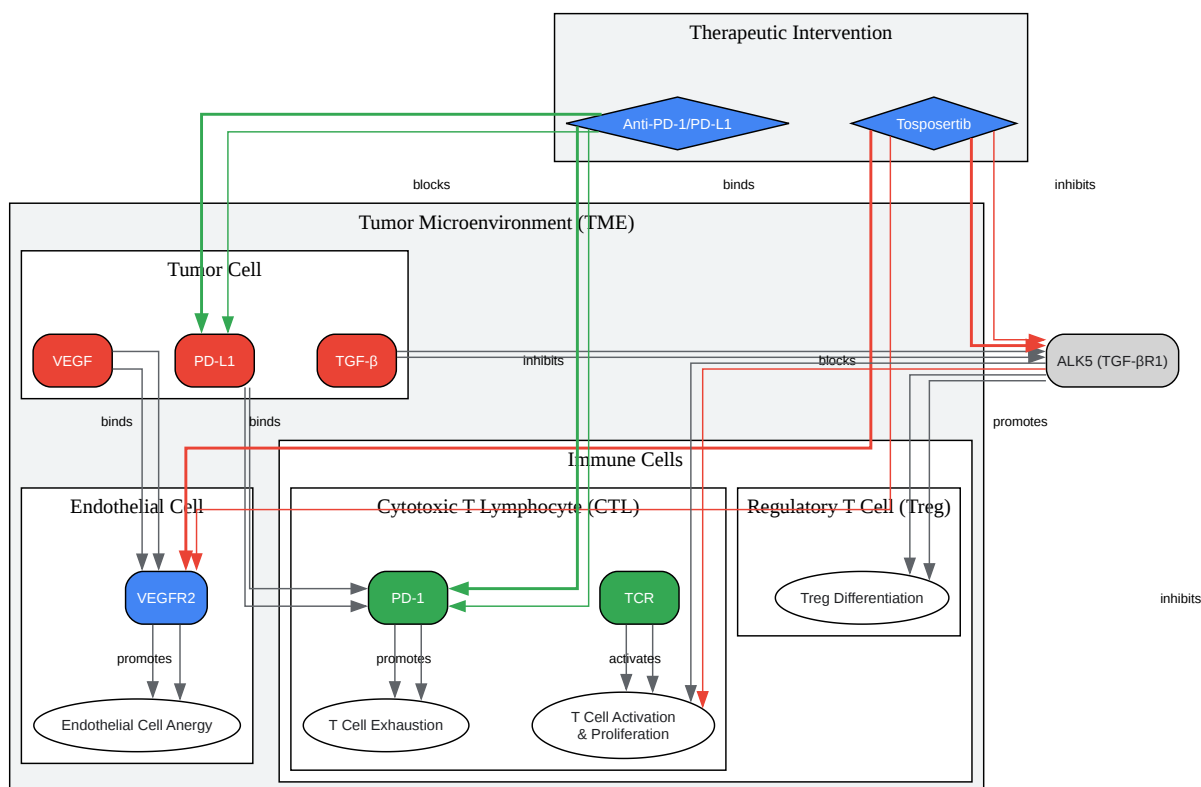
Target	Assay Type	IC50 (nM)	Reference
ALK5	Kinase Assay	1.2	[2]
VEGFR2	Kinase Assay	4.5	[2]
SMAD2 Phosphorylation	Human Whole Blood	101	[2]
VEGFR2 Phosphorylation	HUVECs	52.5	[2]

Table 2: Preclinical Efficacy of Tosposertib in Combination with Anti-PD-1 Therapy

Animal Model	Cancer Type	Treatment Groups	Tumor Growth Inhibition (TGI)	Key Findings in TME	Reference
B16F10 Syngeneic Mice	Melanoma	Vehicle	-	-	[1]
Tosposertib (TU2218)	44%	-	[1]		
Anti-PD-1	45%	-	[1]		
Tosposertib + Anti-PD-1	74%	Increased CD31+VCAM -1+ endothelial cells, Increased IFN γ +CD8+ T cells	[1]		

Signaling Pathways and Experimental Workflows

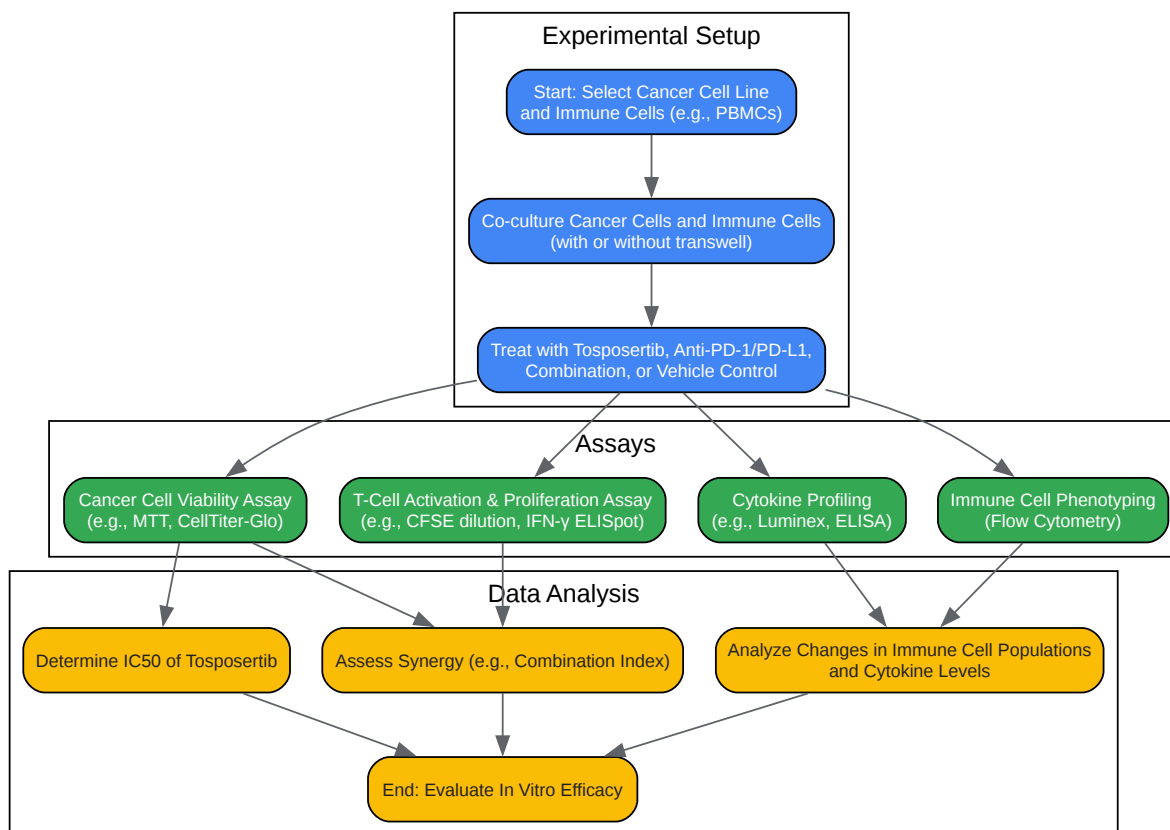
Tosposertib and Immunotherapy Signaling Pathway



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Caption: Combined effect of **Tosposertib** and anti-PD-1/PD-L1 immunotherapy.

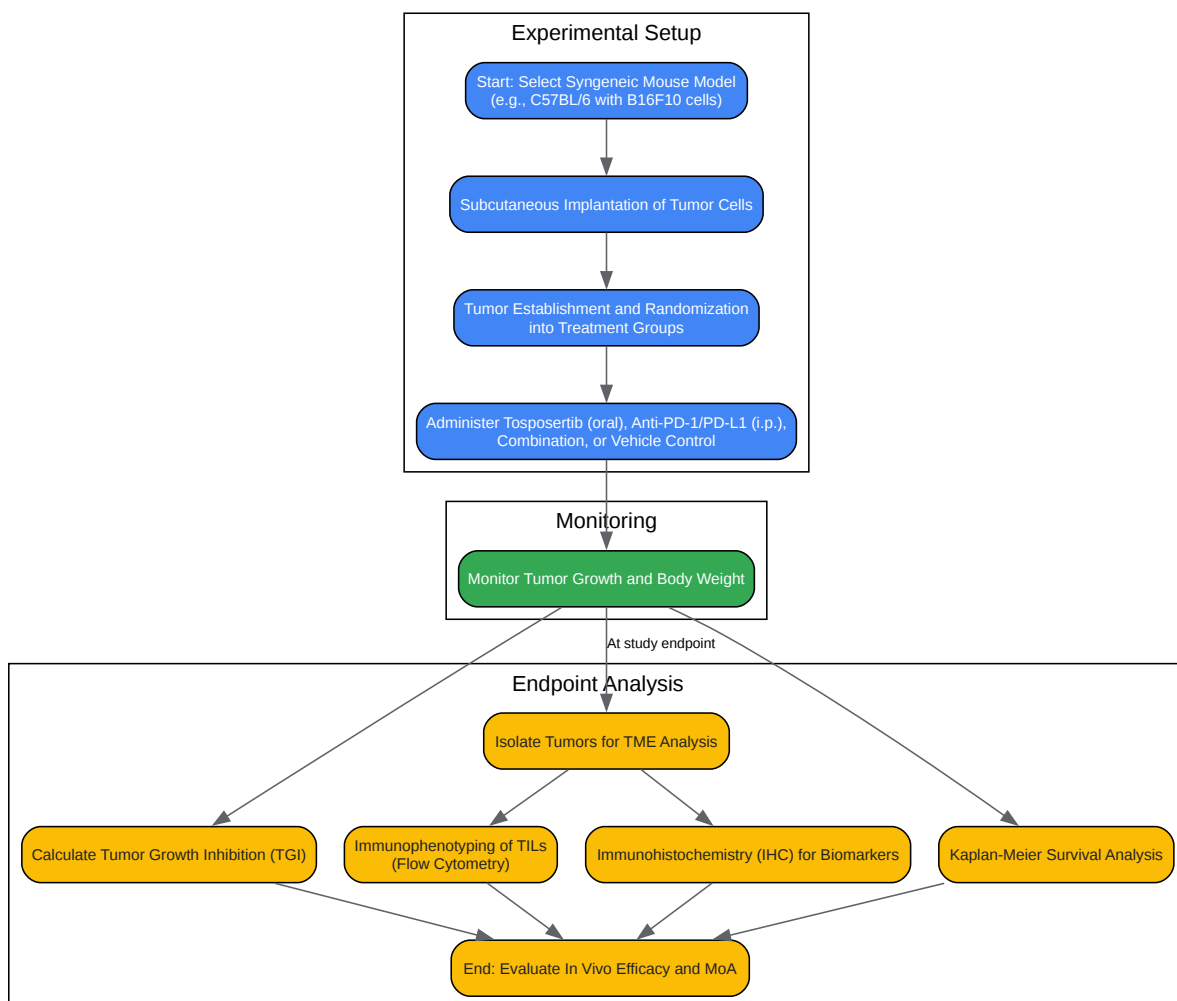
In Vitro Experimental Workflow



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Caption: Workflow for in vitro evaluation of **Tosposertib** and immunotherapy.

In Vivo Experimental Workflow



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Caption: Workflow for in vivo evaluation of **Tosposertib** and immunotherapy.

Experimental Protocols

Protocol 1: In Vitro Cancer Cell and Immune Cell Co-culture Assay

Objective: To assess the direct and immune-mediated anti-tumor effects of **Tosposertib** in combination with an immune checkpoint inhibitor.

Materials:

- Cancer cell line (e.g., B16F10 murine melanoma, MC38 murine colon adenocarcinoma)
- Murine splenocytes or purified CD8⁺ T cells
- **Tosposertib**
- Anti-mouse PD-1 or PD-L1 antibody (and corresponding isotype control)
- Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin, 2-mercaptoethanol)
- 96-well flat-bottom tissue culture plates
- Transwell inserts (0.4 µm pore size) for indirect co-culture (optional)
- Cell viability reagent (e.g., CellTiter-Glo®)
- IFN-γ ELISpot kit or ELISA kit
- Flow cytometry antibodies (e.g., anti-CD3, -CD8, -CD69, -IFN-γ, -Granzyme B)

Procedure:

- Cell Seeding:
 - Seed cancer cells at an optimized density (e.g., 5×10^3 cells/well) in a 96-well plate and allow them to adhere overnight.
- Immune Cell Preparation:

- Isolate splenocytes from a syngeneic mouse (e.g., C57BL/6 for B16F10 or MC38 cells).
- For T cell-specific assays, CD8+ T cells can be purified using magnetic bead separation.
- Co-culture Setup:
 - Direct Co-culture: Add immune cells to the wells containing cancer cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
 - Indirect Co-culture (optional): Place transwell inserts in the wells with cancer cells and add immune cells to the top chamber. This separates the cell types while allowing for cytokine exchange.
- Treatment:
 - Prepare serial dilutions of **Tosposertib**.
 - Add **Tosposertib**, anti-PD-1/PD-L1 antibody (e.g., 10 µg/mL), the combination, or vehicle/isotype controls to the co-culture.
- Incubation:
 - Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
- Endpoint Analysis:
 - Cancer Cell Viability:
 - If using direct co-culture, gently remove immune cells.
 - Add cell viability reagent to the remaining cancer cells and measure luminescence according to the manufacturer's protocol.
 - T-Cell Activation and Function:
 - Collect supernatants to measure cytokine levels (e.g., IFN-γ) by ELISA.
 - Harvest immune cells for flow cytometry analysis of activation markers (e.g., CD69) and effector molecules (e.g., Granzyme B).

- Alternatively, perform an IFN- γ ELISpot assay as per the manufacturer's instructions.

Data Analysis:

- Calculate the percentage of cancer cell viability relative to the vehicle control.
- Determine the IC₅₀ of **Tosposertib** alone and in combination.
- Quantify cytokine concentrations and the percentage of activated/effector T cells.
- Assess for synergistic effects using software like CompuSyn to calculate a Combination Index (CI).

Protocol 2: In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy and mechanism of action of **Tosposertib** combined with an immune checkpoint inhibitor.

Materials:

- 6-8 week old female C57BL/6 mice
- B16F10 or MC38 tumor cells
- **Tosposertib** (formulated for oral gavage, e.g., in 0.5% methylcellulose)
- Anti-mouse PD-1 antibody (and isotype control, formulated for intraperitoneal injection in sterile PBS)
- Calipers
- Sterile syringes and needles
- Materials for tumor dissociation and flow cytometry (see Protocol 3)

Procedure:

- Tumor Implantation:

- Subcutaneously inject 5×10^5 B16F10 or MC38 cells in 100 μ L of sterile PBS into the right flank of each mouse.
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
 - When tumors reach an average volume of 50-100 mm^3 , randomize mice into treatment groups (n=8-10 mice per group):
 - Group 1: Vehicle control (oral gavage) + Isotype control (i.p.)
 - Group 2: **Tosposertib** (e.g., 50 mg/kg, daily, oral gavage) + Isotype control (i.p.)
 - Group 3: Vehicle control (oral gavage) + Anti-PD-1 (e.g., 10 mg/kg, twice weekly, i.p.)
 - Group 4: **Tosposertib** + Anti-PD-1
- Treatment Administration:
 - Administer treatments according to the defined schedule for a specified duration (e.g., 2-3 weeks).
 - Monitor body weight as an indicator of toxicity.
- Endpoint:
 - The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm^3) or if signs of excessive toxicity are observed.
 - A separate cohort of mice can be used for survival studies, where the endpoint is tumor-related morbidity or a pre-defined tumor volume.
- Tumor and Tissue Collection:
 - At the end of the study, euthanize mice and excise tumors.

- A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC), and the remainder processed for flow cytometry.
- Spleens and tumor-draining lymph nodes can also be collected for immune cell analysis.

Data Analysis:

- Plot mean tumor volume \pm SEM for each group over time.
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control.
- Perform a Kaplan-Meier survival analysis for the survival cohort.
- Analyze the immunophenotyping data from the TME (see Protocol 3).

Protocol 3: Immunophenotyping of the Tumor Microenvironment

Objective: To characterize the immune cell composition of tumors following treatment with **Tosposertib** and immunotherapy.

Materials:

- Freshly excised tumors
- Tumor Dissociation Kit (e.g., Miltenyi Biotec)
- gentleMACS Dissociator (or similar)
- 70 μ m cell strainers
- Red Blood Cell Lysis Buffer
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fc receptor block (e.g., anti-CD16/32)

- Fluorescently conjugated antibodies for flow cytometry (see Table 3 for a suggested panel)
- Live/Dead stain
- Flow cytometer

Procedure:

- Single-Cell Suspension Preparation:
 - Mechanically and enzymatically digest the tumor tissue according to the manufacturer's protocol for the tumor dissociation kit to obtain a single-cell suspension.
 - Filter the cell suspension through a 70 μ m cell strainer.
 - Lyse red blood cells if necessary.
 - Wash and resuspend the cells in FACS buffer.
- Cell Staining:
 - Stain cells with a Live/Dead marker to exclude non-viable cells from the analysis.
 - Block Fc receptors to prevent non-specific antibody binding.
 - Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers.
 - For intracellular staining (e.g., FoxP3, IFN- γ), fix and permeabilize the cells according to a standard protocol before adding the intracellular antibodies.
- Flow Cytometry:
 - Acquire the stained samples on a flow cytometer.
 - Ensure proper compensation is set up to correct for spectral overlap.
- Data Analysis:

- Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate on specific immune cell populations.
- Quantify the percentage and absolute numbers of different immune cell subsets (e.g., CD8+ T cells, Tregs, MDSCs, M1/M2 macrophages) within the tumor.

Table 3: Suggested Flow Cytometry Panel for TME Analysis

Marker	Cell Type Association
CD45	All hematopoietic cells
CD3	T cells
CD4	Helper T cells, Tregs
CD8	Cytotoxic T lymphocytes
FoxP3	Regulatory T cells
CD11b	Myeloid cells
Gr-1 (Ly6G/Ly6C)	Myeloid-derived suppressor cells
F4/80	Macrophages
CD206	M2-like macrophages
MHC-II	Antigen-presenting cells
CD69/PD-1	Activated/Exhausted T cells

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